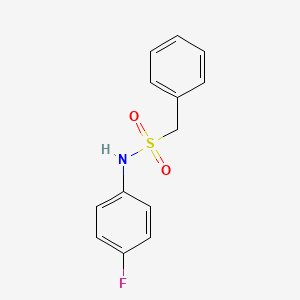

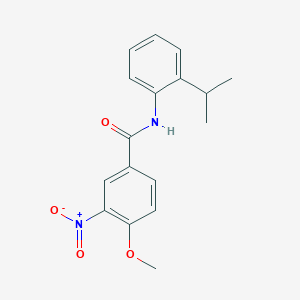

![molecular formula C20H22N4S B5549959 5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)

5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-(4-(tert-butyl) phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols from appropriate ylidene derivatives involves several steps, yielding crystal substances that are insoluble in water and soluble in organic solvents. The structural confirmation of these compounds utilizes techniques like 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Molecular Structure Analysis

The crystal structure of related compounds has been determined through single-crystal X-ray diffraction, revealing specific crystal systems and space groups. Such studies offer insights into the molecular arrangement and intermolecular hydrogen bonds, contributing to the understanding of the compound's stability and interactions (叶姣 et al., 2015).

Chemical Reactions and Properties

Aminomethylation and cyanoethylation reactions have been investigated for similar triazole thiols, indicating that reactions occur at the nitrogen atom Ν2. Such studies help in understanding the reactivity of these compounds and their potential as DNA methylation inhibitors (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties, such as melting temperature and solubility, are crucial for determining the compound's practical applications and handling. These properties are typically investigated according to standard pharmacopeial methods (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups and conditions, are essential for expanding the utility of these compounds in various chemical and biological applications. Studies involving the interaction with other chemicals, such as benzaldehydes, reveal the potential for synthesizing a wide range of derivatives with varied properties (Zhou, Zhang, Zhang, Sheng, & Zhang, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives has shown promising antimicrobial activities. For instance, the creation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their Schiff base counterparts revealed good to moderate antimicrobial effects against various microorganisms. This research underlines the potential of 1,2,4-triazole compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

Schiff’s bases derived from 1,2,4-triazole have been identified as effective corrosion inhibitors for mild steel in acidic environments. The study of such derivatives indicated a high inhibition performance, with one of the bases achieving 96.6% efficiency. This suggests the significant potential of 1,2,4-triazole derivatives in protecting metals from corrosion, thereby extending their industrial applications (Ansari et al., 2014).

Insecticidal Activity

The synthesis of tetrazole-linked 1,2,4-triazole derivatives has been explored for their insecticidal activity. A new series of these derivatives exhibited significant activity against the Plodia interpunctella, indicating the potential of 1,2,4-triazole compounds in the development of new insecticides (Maddila et al., 2015).

Antitumor Activity

The antitumor potential of 1,2,4-triazole derivatives has also been investigated. A particular study synthesized a compound featuring the 1,2,4-triazole motif, which demonstrated good antitumor activity against the Hela cell line. This finding supports the exploration of 1,2,4-triazole derivatives as potential antitumor agents (叶姣 et al., 2015).

Catalytic Activity in Cross-Coupling Reactions

1,2,4-Triazole-based N-heterocyclic carbene (NHC) ligands have been utilized to synthesize palladium(II) complexes, demonstrating significant catalytic performance in Suzuki–Miyaura cross-coupling reactions. This research highlights the utility of 1,2,4-triazole derivatives in facilitating important chemical transformations, beneficial for pharmaceutical synthesis and material science (Turek et al., 2014).

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4S/c1-14-6-5-7-15(12-14)13-21-24-18(22-23-19(24)25)16-8-10-17(11-9-16)20(2,3)4/h5-13H,1-4H3,(H,23,25)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPHBHUWNZXADN-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-tert-butylphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

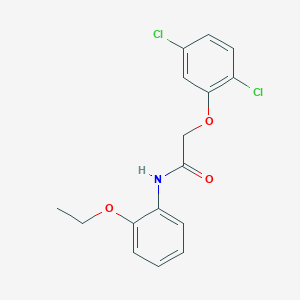

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)

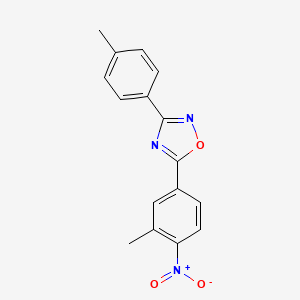

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

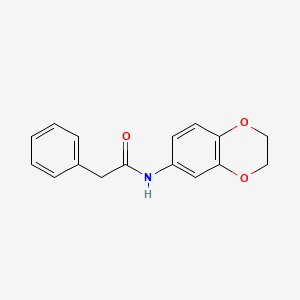

![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)